4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2089378-62-9) is a fluorinated indane derivative with a trifluoromethoxy (-OCF₃) substituent at the 4-position of the indenamine scaffold. This compound is structurally characterized by a bicyclic inden-1-amine core, a secondary amine group, and a hydrochloride salt form to enhance stability and solubility. It is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in central nervous system (CNS) and metabolic disorder therapies .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14;/h1-3,8H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOVEJDWGMYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethoxylation of an indene derivative followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications due to its interaction with various biological targets. Key areas of research include:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by interacting with neurotransmitter systems in the brain.
- Antipsychotic Potential : Research indicates potential applications in treating psychotic disorders, with studies focusing on its binding affinity to dopamine receptors.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further investigation in inflammatory diseases.
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activities. Interaction studies have revealed:
- Binding Affinity : The compound demonstrates notable binding affinity to serotonin and dopamine receptors, suggesting its role in modulating mood and behavior.
- Cellular Effects : In vitro studies have shown that 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride can influence cellular signaling pathways associated with neuroprotection and neurogenesis.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Utilization of trifluoromethoxy precursors to introduce the trifluoromethoxy group.
- Cyclization Reactions : Formation of the indene structure through cyclization of appropriate precursors.
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Antidepressant Effects : In a rodent model, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.
- Neuroprotective Effects Study : Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituent type, position, and electronic properties. Below is a detailed analysis:
Substituent-Type Comparison
Key Observations :
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group enhances metabolic stability and lipophilicity compared to -OCH₃, making the former more suitable for CNS-targeting drugs .
- Halogen Effects : Fluorine (-F) and chlorine (-Cl) substituents increase electronegativity and binding affinity to target receptors, but -OCF₃ offers superior steric and electronic effects .
Positional Isomer Comparison
Key Observations :
- Position 4 vs. 6 : The 4-position substituent in the target compound allows optimal interaction with aromatic receptors (e.g., serotonin transporters) compared to 6-position analogs .
- Multi-Halogenation : Difluoro derivatives (e.g., 5,7-difluoro) exhibit higher aqueous solubility but lower blood-brain barrier penetration .
Biological Activity
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 2089378-62-9) is a synthetic compound with a unique trifluoromethoxy group that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| IUPAC Name | 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine; hydrochloride |
| Molecular Formula | C10H11ClF3NO |
| PubChem CID | 122361121 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | 0.0686 mg/ml |
Potential Targets:
- CYP Enzymes : The compound is noted as a substrate for CYP3A4, suggesting involvement in drug metabolism and potential drug-drug interactions.
- Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors, indicating possible applications in neuropharmacology.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Some analogs have been studied for their potential antidepressant effects via serotonin reuptake inhibition.
- Anticancer Properties : Compounds with indene structures have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of indene derivatives in rodent models. The results indicated that these compounds reduced immobility time in the forced swim test, suggesting an increase in serotonergic activity.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related indene derivatives. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Safety and Toxicology
The safety profile of this compound indicates moderate toxicity based on hazard statements associated with its handling:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Q. What are the key synthetic routes for 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone intermediate. For example, intermediates like 6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 103028-80-4) can undergo trifluoromethoxy substitution using phosphorus oxychloride (POCl₃) as a catalyst under anhydrous conditions . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to trifluoromethylating agent) and reaction temperature (60–80°C). Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterize intermediates using H/F NMR to confirm trifluoromethoxy group incorporation .
Q. How can researchers validate the structural stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 30 days.
- Humidity : 75% relative humidity (ICH guidelines).
Analyze degradation products via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare with reference standards. Note that trifluoromethoxy groups are generally stable, but the indene ring may undergo oxidation under prolonged light exposure, necessitating amber vial storage .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~264.1 Da) and isotopic patterns for chlorine/fluorine.
- X-ray Crystallography : Resolve spatial arrangement of the trifluoromethoxy group relative to the indene core .
- NMR : Key signals include δ 3.8–4.2 ppm (indenamine CH-NH₂), δ 1.8–2.5 ppm (dihydroindene CH₂), and a singlet at δ ~120 ppm in F NMR for CF₃O .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Use asymmetric hydrogenation of a prochiral ketone precursor with chiral ligands like (R)-BINAP or Josiphos. For example, a Ru(II)-BINAP catalyst system in methanol at 50°C achieves >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
- Challenge : The trifluoromethoxy group’s electron-withdrawing nature may reduce catalyst activity. Mitigate by optimizing ligand steric bulk and reaction pressure (10–15 bar H₂) .
Q. What computational strategies predict the compound’s binding affinity for neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT₂A or dopamine D2) from the PDB. Focus on hydrophobic interactions between the indene ring and receptor pockets.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: root-mean-square deviation (RMSD) <2 Å and hydrogen bond persistence >50% .
- Validation : Compare with in vitro radioligand displacement assays (e.g., H-ketanserin for 5-HT₂A) to correlate computational and experimental IC₅₀ values .
Q. How do solvent polarity and pH impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Screening : Test aprotic (DMF, THF) vs. protic (MeOH, H₂O) solvents. Polar aprotic solvents enhance nucleophilicity of the amine group, accelerating substitutions (e.g., k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in MeOH).
- pH Dependence : At pH <4, protonation of the amine reduces nucleophilicity. Optimal reactivity occurs at pH 7–8 (use phosphate buffer). Monitor via UV-Vis spectroscopy (λ = 280 nm) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293 vs. CHO, ATP concentration: 1 mM). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction scalability be optimized without compromising enantiopurity?
- Methodological Answer :
- DoE Approach : Use a 3-factor (catalyst loading, temperature, pressure) Box-Behnken design to identify optimal conditions. For example, 0.5 mol% catalyst, 60°C, and 12 bar H₂ maximizes yield (85%) and ee (92%).
- Continuous Flow Systems : Implement microreactors with immobilized chiral catalysts to enhance mass transfer and reduce racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
